DNA-PK-IN-6 -

DNA-PK-IN-6

Catalog Number: EVT-12559029
CAS Number:
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DNA-PK-IN-6 is a compound that acts as an inhibitor of DNA-dependent protein kinase, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This pathway is essential for repairing double-strand breaks in DNA, which can occur due to various factors including ionizing radiation and certain chemotherapeutic agents. The inhibition of DNA-dependent protein kinase can enhance the sensitivity of cancer cells to radiation therapy, making DNA-PK-IN-6 a potential therapeutic agent in oncology.

Source and Classification

DNA-dependent protein kinase is classified under the phosphoinositide 3-kinase-related kinase family, which includes other well-known kinases such as ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related proteins. The structural and functional characteristics of DNA-dependent protein kinase make it a significant target for cancer treatment strategies that aim to exploit the vulnerabilities of tumor cells during DNA repair processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of DNA-PK-IN-6 typically involves several organic chemistry techniques, including:

  1. Reagents: Specific reagents are chosen based on the desired chemical transformations required to build the molecular structure of DNA-PK-IN-6.
  2. Reaction Conditions: Optimal temperature, solvent, and time are critical for achieving high yields. For example, reactions may be carried out under inert atmospheres to prevent oxidation.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that they meet purity standards (>95% pure) necessary for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of DNA-PK-IN-6 includes several functional groups that contribute to its inhibitory activity against DNA-dependent protein kinase. The compound's specific molecular formula and weight are determined through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Molecular Formula: Specific details about the molecular formula should be referenced from chemical databases or publications.
  • Structural Features: The presence of particular moieties that interact with the active site of the kinase is crucial for its function as an inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

DNA-PK-IN-6 undergoes various chemical reactions during its synthesis, including:

  1. Condensation Reactions: These reactions form new bonds by combining smaller molecules.
  2. Hydrolysis: Some steps may involve hydrolysis where water is used to break down compounds into simpler forms.
  3. Phosphorylation: As a kinase inhibitor, understanding how DNA-PK-IN-6 interacts with ATP and other substrates is essential for elucidating its mechanism of action.

These reactions are typically monitored using chromatographic methods to confirm product formation and yield .

Mechanism of Action

Process and Data

The mechanism of action for DNA-PK-IN-6 involves competitive inhibition of the DNA-dependent protein kinase's active site. By binding to this site, the compound prevents the phosphorylation of key substrates involved in the NHEJ pathway:

  1. Inhibition of Phosphorylation: By blocking ATP binding or substrate access, DNA-PK-IN-6 effectively reduces the kinase's activity.
  2. Impact on Cell Survival: This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as radiation or chemotherapy drugs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of DNA-PK-IN-6 is vital for its application in research:

  • Solubility: The solubility in various solvents can affect its bioavailability.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.
  • Melting Point: Determining the melting point can provide insights into purity and crystalline structure.

Data regarding these properties can be obtained through laboratory analyses such as differential scanning calorimetry or solubility tests .

Applications

Scientific Uses

DNA-PK-IN-6 has several applications in scientific research and potential therapeutic settings:

  1. Cancer Therapy: Its primary application is in enhancing the efficacy of radiation therapy by sensitizing tumor cells through inhibition of DNA repair mechanisms.
  2. Research Tool: It serves as a valuable tool in studies investigating the roles of DNA-dependent protein kinase in cellular processes beyond DNA repair, such as cell survival signaling pathways .
  3. Drug Development: The compound may also be explored for developing new drugs targeting similar pathways in other diseases where DNA repair mechanisms play a critical role.
DNA-PKcs as a Therapeutic Target in Oncogenic Pathways

Structural and Functional Dynamics of DNA-PKcs Catalytic Domains

DNA-PKcs is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, with a molecular weight of ~469 kDa and 4,128 amino acids. Its structure comprises three major units:

  • N-terminal HEAT repeats (residues 1–2,800): Form a flexible solenoid that mediates protein-protein interactions and DNA binding. This region contains the ABCDE (T2609, S2612, T2620, S2624, T2638, T2647) and PQR (S2023, S2029, S2041, S2051, S2053, S2056) phosphorylation clusters essential for conformational activation [3] [4] [8].
  • FAT-FATC domains (Flanking the kinase domain): Stabilize the catalytic core and regulate kinase activity through acetylation and ubiquitination sites [4].
  • Kinase domain (residues 3,650–3,950): Binds ATP in a deep hydrophobic pocket formed by residues Leu3751, Tyr3791, Trp3805, Leu3806, and Ile3940. The PIKK regulatory domain (PRD) acts as a "gatekeeper," moving upon ATP/inhibitor binding to facilitate substrate access [7].

Cryo-EM studies reveal DNA-PKcs exists in "open" (inactive) and "closed" (DNA-bound) conformations. Autophosphorylation at the ABCDE cluster triggers a conformational shift that dissociates DNA-PKcs from DNA ends, allowing repair enzymes like Artemis and Ligase IV to access double-strand breaks (DSBs) [4] [8]. This structural plasticity underpins DNA-PKcs' role in non-homologous end joining (NHEJ) and makes it druggable by ATP-competitive inhibitors like DNA-PK-IN-6.

Table 1: Key Structural Domains of DNA-PKcs and Their Functional Implications

DomainResidue RangeFunctionInhibitor Targeting Relevance
N-HEAT Repeats1–891Ku80 binding, initial DNA sensingAllosteric regulation of kinase activity
M-HEAT/Circular Cradle892–2800ABCDE/PQR clusters; autophosphorylation sites for activationPhosphorylation status affects inhibitor sensitivity
Kinase Domain2801–4128ATP binding; catalytic activity (SQ/TQ motif phosphorylation)Direct target of ATP-competitive inhibitors
FAT DomainFlanking kinaseStabilizes kinase conformation; DNA-PKcs dimerizationPotential allosteric site
FATC DomainC-terminalTIP60 interaction; acetylation-dependent activationModulator of kinase activity

Non-Canonical Roles of DNA-PKcs in Transcriptional Regulation and RNA Metabolism

Beyond DNA repair, DNA-PKcs directly regulates gene expression and RNA processing:

  • Transcriptional Activation: DNA-PKcs phosphorylates transcription factors including:
  • HSF1 (Heat Shock Factor 1): Prolongs transcriptional activity under stress [2].
  • HIF-1α: Forms a trimeric complex with TRIM28 in hypoxia to recruit CDK9 and phosphorylate RNA Pol II at Ser2, enhancing hypoxic gene expression [2] [6].
  • Androgen Receptor (AR): Facilitates p300 recruitment to AR target genes in prostate cancer [6].
  • RNA Processing:
  • Alternative Splicing: Phosphorylates splicing factors SRSF1/SRSF2, influencing spliceosome assembly and isoform generation (e.g., in MYC-associated genes) [2].
  • Non-coding RNA Interactions: Binds lncRNAs that modulate its kinase activity; suppresses miRNA-101, which targets DNA-PKcs mRNA [2] [10].
  • Ribosome Biogenesis: Promotes rRNA synthesis via Pol I recruitment, linking it to cellular metabolism [2].

These functions enable DNA-PKcs to amplify oncogenic signaling. For instance, in castration-resistant prostate cancer, DNA-PKcs interacts with LEF1 to drive Wnt/β-catenin transcription and metastasis [6].

Table 2: Non-Canonical DNA-PKcs Functions in Oncogenesis

FunctionMolecular MechanismOncogenic Impact
HIF-1α ActivationPhosphorylates Pol II CTD; recruits CDK9 to HREsPromotes angiogenesis and metastasis in hypoxic tumors
Wnt/LEF1 RegulationBinds LEF1; enhances β-catenin-dependent transcriptionDrives EMT in prostate cancer
Splicing ControlPhosphorylates SRSF1/SRSF2Generates pro-survival isoforms (e.g., BCL-XL)
miRNA SuppressionDownregulates miR-101 (which targets DNA-PKcs mRNA)Creates positive feedback loop for DNA-PKcs expression
RibosomogenesisEnhances Pol I activity at rDNA promotersSupports increased protein synthesis in proliferating cells

DNA-PKcs Dysregulation in Tumorigenesis: Genomic Instability and Immune Evasion

DNA-PKcs exhibits paradoxical roles in cancer:

  • Genomic Instability Driver:
  • Loss or reduction (observed in 23–57% of breast, prostate, and gastric cancers) impairs NHEJ, leading to unresolved DSBs, chromosomal translocations, and de novo mutations [6] [10].
  • Overexpression (in 40–90% of advanced tumors) promotes error-prone repair and aberrant transcriptional programs, accelerating metastasis [6] [9].
  • Chromosomal Instability (CIN): Dysregulated DNA-PKcs causes micronuclei formation and cytosolic DNA leakage, activating cGAS-STING. Paradoxically, chronic STING signaling exhausts T-cell responses, fostering immunosuppression [5] [9].
  • Immune Evasion Mechanisms:
  • Suppresses neoantigen presentation by phosphorylating RNA Pol II, reducing immunogenic peptide production [2] [6].
  • Upregulates PD-L1 via STAT3 phosphorylation, enabling checkpoint escape [6].

Table 3: DNA-PKcs Dysregulation in Cancer Types and Therapeutic Implications

Cancer TypeDNA-PKcs StatusConsequenceTargeting Strategy
Prostate CancerOverexpressed (90%)Drives CRPC via AR/LEF1 transcription; metastasisDNA-PKcs inhibitors + anti-androgens
Triple-Negative BreastReduced (57%) or ElevatedGenomic instability or therapy resistanceSynthetic lethality with PARP inhibitors
Endometrial CarcinomaSomatic mutations (10%)Defective NHEJ; microsatellite instabilityImmunotherapy + DNA-PKcs inhibition
ATM-deficient TumorsCompensatory upregulationAddiction to NHEJ for DSB repairSelective DNA-PKcs inhibition (e.g., AZD7648)

Properties

Product Name

DNA-PK-IN-6

IUPAC Name

7,20-dimethyl-2,4,7,9,17,22,24-heptazapentacyclo[13.5.2.23,6.05,9.018,22]tetracosa-1(21),3(24),4,6(23),15,17,19-heptaen-8-one

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H21N7O/c1-12-8-16-20-9-13-6-4-3-5-7-25-17-15(24(2)19(25)27)10-21-18(23-17)22-14(12)11-26(13)16/h8-11H,3-7H2,1-2H3,(H,21,22,23)

InChI Key

DXOSNFFQQVJOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C3N2C=C1NC4=NC=C5C(=N4)N(CCCCC3)C(=O)N5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.